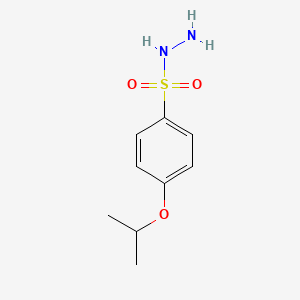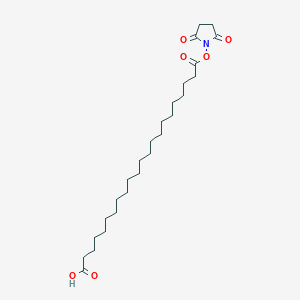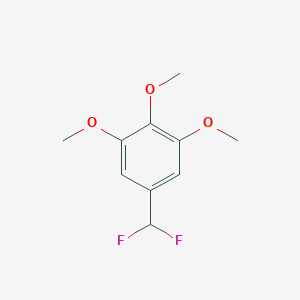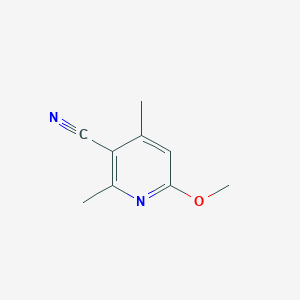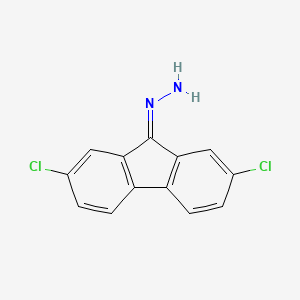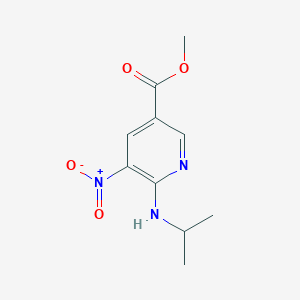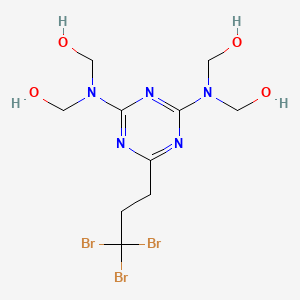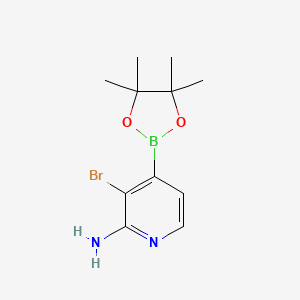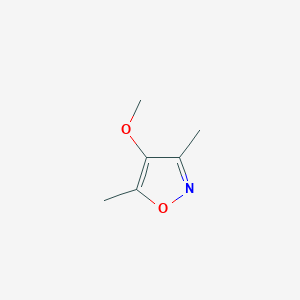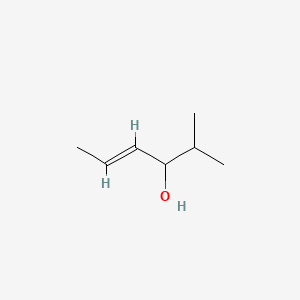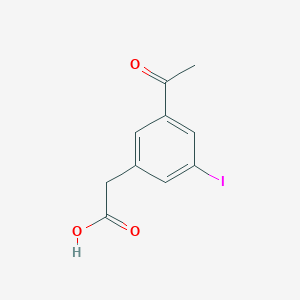
3-Methyl-4,7-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,7-phenanthroline typically involves the methylation of 4,7-phenanthroline. One common method is the reaction of 4,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale methylation reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like peroxomonosulfate.
Reduction: Reduction reactions can convert it back to its parent phenanthroline derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate in acidic aqueous solution.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Regeneration of phenanthroline derivatives.
Substitution: Formation of halogenated phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4,7-phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-4,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states . The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: A widely studied ligand with similar chelating properties.
4,7-Phenanthroline: The parent compound without the methyl group.
2,9-Dimethyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.
Uniqueness: 3-Methyl-4,7-phenanthroline is unique due to its specific substitution pattern, which can influence its chemical reactivity and binding affinity with metal ions. This makes it a valuable compound for specialized applications in coordination chemistry and material science .
Eigenschaften
CAS-Nummer |
52105-16-5 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-methyl-4,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-11-10-3-2-8-14-12(10)6-7-13(11)15-9/h2-8H,1H3 |
InChI-Schlüssel |
SBPULJLRZWGMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


